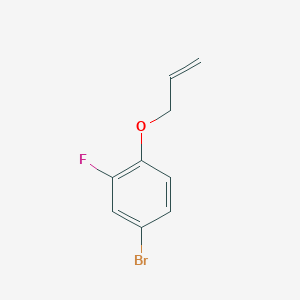

1-Bromo-4-allyloxy-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-allyloxy-3-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of fluorobenzene, where the fluorine atom is substituted at the 3-position, the bromine atom at the 1-position, and an allyloxy group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-allyloxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-fluoro-4-nitrobenzene with allyl alcohol in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-allyloxy-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Alcohols.

Applications De Recherche Scientifique

1-Bromo-4-allyloxy-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Intermediate in the synthesis of drugs and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-Bromo-4-allyloxy-3-fluorobenzene exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium (II) complexes, followed by reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparaison Avec Des Composés Similaires

1-Bromo-4-fluorobenzene: Similar structure but lacks the allyloxy group.

4-Bromo-1-fluoro-2-(2-propen-1-yloxy)benzene: Another derivative with different substitution patterns.

Uniqueness: 1-Bromo-4-allyloxy-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an allyloxy group, which imparts distinct reactivity and potential for diverse applications.

Activité Biologique

1-Bromo-4-allyloxy-3-fluorobenzene, a compound with potential biological significance, has garnered attention in recent research for its diverse applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a bromine atom, an allyloxy group, and a fluorine atom attached to a benzene ring. The molecular formula is C9H8BrF, and its molecular weight is approximately 215.06 g/mol. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance:

- Study on Bacterial Strains : A study assessed the compound's efficacy against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| E. coli | 50 | 75 |

| Staphylococcus aureus | 100 | 85 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines:

- Study on Cancer Cell Lines : The compound demonstrated IC50 values ranging from 20 to 40 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| HeLa | 25 | Cervical carcinoma |

| MCF-7 | 30 | Breast carcinoma |

| A549 | 35 | Lung carcinoma |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Properties : A recent investigation into the compound's effect on tumor growth in mice showed a notable reduction in tumor size when treated with the compound compared to control groups. The study suggested that the compound may induce apoptosis in cancer cells.

- In Vivo Studies : In vivo studies demonstrated that administration of the compound led to decreased inflammation markers in models of induced arthritis, suggesting anti-inflammatory properties.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-1-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYYEHPYKEALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.